molecular formula C10H12 B151218 2-Methyl-1-phenylpropene CAS No. 768-49-0

2-Methyl-1-phenylpropene

Cat. No. B151218
CAS RN: 768-49-0
M. Wt: 132.2 g/mol
InChI Key: BTOVVHWKPVSLBI-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylpropene, also known as Benzene, (2-methyl-1-propenyl)-, is a chemical compound with the formula C10H12 . It has a molecular weight of 132.2023 .


Synthesis Analysis

The synthesis of 2-Methyl-1-phenylpropene involves several steps. First, 2-methyl isocaproyl chloride is prepared by 2-methylvaleric acid and thionyl chloride. Then, 2-methyl-1-phenyl-1-pentanone is synthesized with benzene and isocaproyl chloride in the presence of anhydrous aluminum chloride as a catalyst . In another method, alcohol is mixed with AlCl3 and triphenylphosphine in nitromethane .


Molecular Structure Analysis

The 2-Methyl-1-phenylpropene molecule contains a total of 22 bonds. There are 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

The addition of the elements of methoxymercuric acetate to 2-methyl-1-phenylpropene-1 occurs to give 2-methyl-2-methoxy-1-phenylpropylmercuric acetate . Another reaction involves alcohol dehydration where alcohol is mixed with AlCl3 and triphenylphosphine in nitromethane .


Physical And Chemical Properties Analysis

2-Methyl-1-phenylpropene has a molecular weight of 132.20 g/mol . More detailed physical and chemical properties such as boiling point, critical temperature, and critical pressure can be found in the NIST WebBook .

Scientific Research Applications

Chemical Synthesis

This compound has been used in the preparation of “2-bromo-2-methyl-1-phenylpropan-1-ol” and "1-bromo-2-methyl-1-phenylpropan-2-ol" . These are important intermediates in organic synthesis, demonstrating the utility of “2-Methyl-1-phenylpropene” in chemical reactions.

Material Science

In material science, the compound’s properties such as density, boiling point, and refractive index are of interest. For instance, its density is 0.901 g/mL at 25 °C, and it has a boiling point of 187-188 °C . These properties can influence the compound’s behavior in various material applications.

Environmental Science

In environmental science, understanding the thermophysical properties of “2-Methyl-1-phenylpropene” can help predict its behavior in the environment. For example, knowledge of its boiling point and vapor pressure can help estimate its volatility and potential for atmospheric dispersion .

Energy Research

The enthalpy and heat capacity of “2-Methyl-1-phenylpropene” are important in energy research. These properties can influence the compound’s energy content and its potential use as a fuel or in other energy-related applications .

Safety and Hazards

2-Methyl-1-phenylpropene is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers The paper titled “The Methoxymercuration of 2-Methyl-1-Phenylpropene-1” discusses the addition of the elements of methoxymercuric acetate to 2-methyl-1-phenylpropene-1 . Another paper titled “Synthesis of 2-Methyl-2-Hydroxy-1-Phenyl-1-Pentanone” provides details about the synthesis process of 2-Methyl-1-phenylpropene .

properties

IUPAC Name

2-methylprop-1-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOVVHWKPVSLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061111
Record name (2-Methyl-1-propenyl)benzene
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methyl-1-phenylpropene

CAS RN

768-49-0
Record name (2-Methyl-1-propen-1-yl)benzene
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Record name Isobutenylbenzene
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Record name 2-Methyl-1-phenylpropene
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Record name Benzene, (2-methyl-1-propen-1-yl)-
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Record name (2-Methyl-1-propenyl)benzene
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Record name β,β-dimethylstyrene
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Record name ISOBUTENYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical reactions 2-Methyl-1-phenylpropene undergoes?

A1: 2-Methyl-1-phenylpropene is known to undergo several reactions, including:

  • Methoxymercuration: This reaction involves the addition of methoxymercuric acetate to the double bond, resulting in the formation of 2-methyl-2-methoxy-1-phenylpropylmercuric acetate [].
  • Deprotonation and Alkylation: The compound can be deprotonated by strong bases like n-BuLi to form an allyl-metal derivative. This derivative can then be alkylated with various electrophiles [].
  • Epoxidation and Ring Opening: 2-Methyl-1-phenylpropene can be epoxidized to form 2,2-dimethyl-3-phenyloxirane. This epoxide can undergo ring-opening reactions with various nucleophiles, such as alcohols or diborane [, ].

Q2: What is the stereochemistry of the methoxymercuration reaction with 2-Methyl-1-phenylpropene?

A2: The methoxymercuration of 2-Methyl-1-phenylpropene proceeds with a high degree of stereospecificity []. Each geometric isomer of the starting material yields its characteristic diastereomeric products. This suggests a concerted mechanism where both the mercury and methoxy groups add to the double bond simultaneously.

Q3: How does the phenyl group in 2-Methyl-1-phenylpropene influence its reactivity?

A3: The phenyl group exerts both steric and electronic effects on the molecule.

  • Steric effects: The bulky phenyl group can hinder the approach of reagents to the double bond, influencing the regioselectivity and stereoselectivity of reactions [].
  • Electronic effects: The phenyl ring can stabilize positive charges on the adjacent carbon atoms through resonance, impacting the reactivity of the double bond and potential carbocation intermediates [].

Q4: Are there any known applications of 2-Methyl-1-phenylpropene or its derivatives?

A4: While 2-Methyl-1-phenylpropene itself might not have direct applications, its derivatives have shown potential in various areas:

  • Insect pheromones: Studies have shown that 2-Methyl-1-phenylpropene can bind to odorant binding proteins (OBPs) in certain insects, suggesting a role in olfactory perception and potential applications in pest control strategies [].
  • Synthetic intermediates: The various reactions that 2-Methyl-1-phenylpropene undergoes, such as epoxidation and ring-opening, make it a valuable starting material for synthesizing more complex molecules with potential biological or material properties [].

Q5: What are the analytical techniques used to characterize 2-Methyl-1-phenylpropene and its derivatives?

A5: Several analytical techniques can be employed to characterize 2-Methyl-1-phenylpropene and its derivatives. Some common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for structural elucidation and isomer identification. For instance, it allows for distinguishing (E) and (Z) isomers based on chemical shifts and coupling constants [].

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